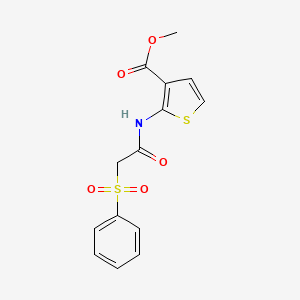

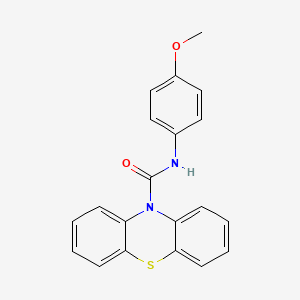

Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the use of methyl (styrylsulfonyl)acetate as a building block. This precursor is utilized to create a variety of derivatives, including 5-phenyl-2,3,5,6-tetrahydro-1,4-thiazin-3-one and its amino and hydroxy derivatives . Another paper describes the synthesis of 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides from 3-(phenylthio)-4-acyl-3-sulfolenes, which are used as precursors for o-dimethylene thiophene in [4 + 2] cycloaddition reactions . These methods suggest that the synthesis of Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate could potentially involve similar strategies, utilizing sulfonyl acetate derivatives and thiophene-based compounds.

Molecular Structure Analysis

While the molecular structure of Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate is not explicitly discussed, the structure of related compounds such as 5-phenyl-2,3,5,6-tetrahydro-1,4-thiazin-3-one and methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides are likely to share common features such as the presence of a thiophene ring and sulfonyl groups . These structural elements are important in determining the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically for Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate. However, the synthesis of related compounds involves reactions such as [4 + 2] cycloaddition, which is a common method for constructing heterocyclic compounds . The presence of sulfonyl and acetamido groups in the compound of interest suggests that it may undergo similar reactions, potentially serving as a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate are not directly provided in the papers. However, based on the properties of similar compounds, it can be inferred that the compound may exhibit characteristics typical of sulfonyl-containing heterocycles, such as stability under various conditions and potential for further functionalization . The presence of the thiophene ring and the sulfonyl group could also influence the compound's electronic properties and its behavior in chemical reactions.

Aplicaciones Científicas De Investigación

1. Synthesis and Material Development

Synthesis of Heterocyclic Compounds : Research has shown the utility of thiophene derivatives in synthesizing a wide range of heterocyclic compounds. For instance, thiophene derivatives substituted at the 3-position have been coupled with aryl/heteroaryl bromides to yield 5-arylated thiophene-3-sulfonic amides or esters, indicating their potential in creating diverse chemical structures (Bheeter, Doucet, 2013).

Antimicrobial Agents : Thiophene compounds incorporating sulfamoyl moieties have been synthesized and evaluated as antimicrobial agents. These studies underscore the role of thiophene derivatives in developing new pharmaceuticals with potential antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, Al-Shayea, 2014).

Nonlinear Optical Materials : A series of conjugated thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors have been synthesized, showcasing efficient second-order optical nonlinearities. This highlights the significance of such derivatives in the development of materials for nonlinear optical applications due to their high thermal stability and good transparency (Chou, Sun, Huang, Yang, Lin, 1996).

2. Electrochemical Applications

Electrochemical Capacitors : Thiophene derivatives have been explored as active materials for electrochemical capacitors. Studies demonstrate the electrochemical deposition of electroactive polymers from thiophene derivatives onto carbon paper electrodes, leading to promising energy and power densities. This indicates their potential utility in energy storage technologies (Ferraris, Eissa, Brotherston, Loveday, 1998).

Direcciones Futuras

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . This suggests that there is a lot of potential for future research and development in this area.

Propiedades

IUPAC Name |

methyl 2-[[2-(benzenesulfonyl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S2/c1-20-14(17)11-7-8-21-13(11)15-12(16)9-22(18,19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXAEWJFURWDPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51087200 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504068.png)

![2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2504069.png)

![2-(3-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2504074.png)

![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)